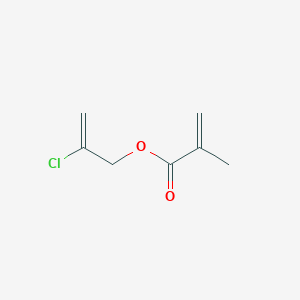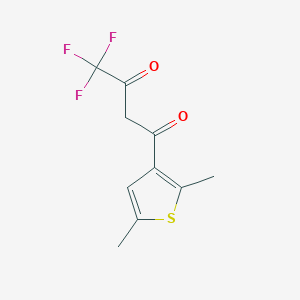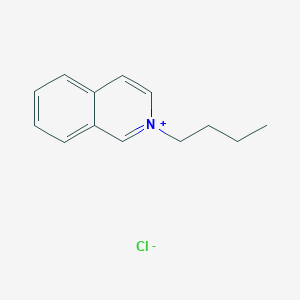
2-Butylisoquinolin-2-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylisoquinolin-2-ium chloride is a chemical compound with the molecular formula C13H16ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylisoquinolin-2-ium chloride typically involves the alkylation of isoquinoline. One common method is the reaction of isoquinoline with butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Butylisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the butyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Aplicaciones Científicas De Investigación
2-Butylisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Isoquinoline derivatives are investigated for their pharmacological properties, including anti-cancer, anti-malarial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Butylisoquinolin-2-ium chloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of applications.
Quinoline: A structurally similar compound with a nitrogen atom in a different position.
N-Butylisoquinoline: A closely related derivative with similar properties
Uniqueness
2-Butylisoquinolin-2-ium chloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
2294-36-2 |
|---|---|
Fórmula molecular |
C13H16ClN |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
2-butylisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14;/h4-8,10-11H,2-3,9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
TVBAYHVMJAGSHF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


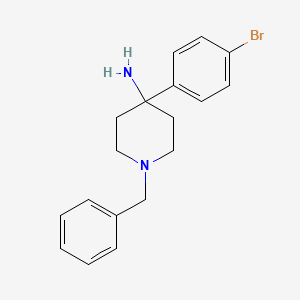
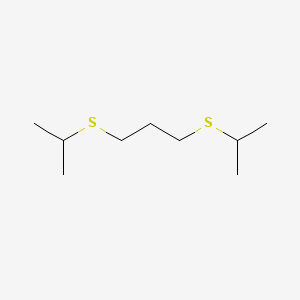
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)


![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
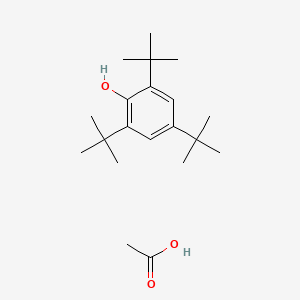
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
